2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is commonly referred to as HTS-1197 and is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine involves the inhibition of this compound, which is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer effects in various cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has shown antiviral activity against various viruses, including hepatitis C virus and dengue virus. Furthermore, this compound has been shown to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine in lab experiments include its high purity and yield, potent inhibitory effects on this compound, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Development of more potent and selective inhibitors of this compound for the treatment of various diseases.
3. Exploration of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Investigation of the potential synergistic effects of this compound with other drugs for the treatment of various diseases.
5. Development of new synthesis methods to improve the yield and purity of this compound.
In conclusion, this compound is a chemical compound with unique properties and potential applications in various fields. Its potent inhibitory effects on this compound make it an attractive target for drug discovery and development. Further studies are needed to determine its safety and efficacy in vivo and explore its potential applications in other fields.
Synthesemethoden
The synthesis of 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine involves the reaction of 4-(p-tolyl)-6-(trifluoromethyl)pyrimidine-2(1H)-one with hydrazine hydrate in the presence of acetic acid. This method yields the desired compound with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine has been extensively studied in scientific research due to its potential applications in various fields. This compound has shown promising results as an anticancer agent, antiviral agent, and immunosuppressive agent.
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4/c1-7-2-4-8(5-3-7)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSWSLZHIAZCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.